3-[(Trimethylsilyl)oxy]propanal
Description
Significance of Protected Aldehydes as Versatile Synthons
In the intricate field of multistep organic synthesis, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a paramount challenge. Aldehydes are highly reactive functional groups, susceptible to oxidation, reduction, and nucleophilic attack. This high reactivity can be a liability when transformations are desired elsewhere in a polyfunctional molecule. To overcome this, chemists employ protecting groups, which temporarily convert a functional group into a less reactive form. wikipedia.orgwikipedia.org
A protected aldehyde can be considered a "masked" synthon. The concept of a synthon, introduced by E.J. Corey, refers to a structural unit within a molecule that is related to a potential synthetic operation. wikipedia.org By protecting the aldehyde, often as an acetal (B89532) or, in this case, as part of a larger functionalized fragment, its inherent reactivity is tamed. This allows chemists to perform reactions such as Grignard additions, organometallic chemistry, or reductions on other parts of the molecule without affecting the aldehyde. youtube.com Once the desired transformations are complete, the protecting group is removed in a deprotection step, regenerating the original aldehyde. This strategy makes the protected aldehyde a versatile synthon, enabling the construction of complex molecular architectures that would be otherwise inaccessible. wikipedia.orgyoutube.com
Strategic Role of Organosilicon Compounds in Modern Chemical Transformations
Organosilicon compounds have become indispensable tools in modern organic chemistry, serving as key intermediates, reagents, and catalysts. researchgate.net Their strategic importance stems from the unique properties of the silicon atom and the bonds it forms, particularly the silicon-oxygen (Si-O) bond. Silyl (B83357) ethers, formed by reacting an alcohol with a silyl halide (like trimethylsilyl (B98337) chloride), are one of the most common applications of organosilicon chemistry for protection strategies.
The trimethylsilyl (TMS) group in 3-[(Trimethylsilyl)oxy]propanal serves as a protecting group for the primary hydroxyl group of 3-hydroxypropanal (B37111). The key advantages of using TMS and other silyl ethers include:
Ease of Formation and Cleavage: They are typically easy to install and can be removed under specific and often mild conditions (e.g., with fluoride (B91410) ion sources or acid), which preserves the integrity of the rest of the molecule.
Tunable Stability: The stability of the silyl ether can be tuned by changing the steric bulk of the substituents on the silicon atom. While the TMS group is relatively labile, bulkier groups like tert-butyldimethylsilyl (TBDMS) offer greater stability.
Inertness: Silyl ethers are generally unreactive towards a wide range of reagents, including many oxidants, reductants, and organometallic reagents.
This protective role allows for the selective reaction at the aldehyde terminus of this compound, making organosilicon chemistry a critical enabler of its synthetic utility.
Historical Context and Evolution of 3-Carbon Building Blocks in Synthetic Chemistry
Three-carbon (C3) building blocks have been fundamental to organic synthesis since its inception. The evolution of their use reflects the increasing sophistication of the field.
Early Stages: In the early days of organic chemistry, simple, naturally-derived C3 compounds were central. Glycerol (B35011) (propane-1,2,3-triol), a byproduct of soap manufacturing, was a key starting material. rsc.orgresearchgate.net Its thermal degradation led to the discovery of acrolein (prop-2-enal) in 1839, another foundational C3 building block. wikipedia.org These molecules provided a basic three-carbon skeleton for further elaboration. taylorandfrancis.com
Petrochemical Era: The rise of the petrochemical industry provided new, readily available C3 feedstocks like propene. This allowed for the large-scale industrial synthesis of key intermediates such as acrolein and its derivatives, including 3-hydroxypropanal. taylorandfrancis.com These commodity chemicals became the workhorses for producing a vast range of materials and more complex molecules.
The Age of Functionalized Synthons: Modern synthesis demands greater control and precision. This led to the development of highly functionalized building blocks where specific reactivity is engineered into the molecule. This compound is a product of this evolution. It is not merely a source of three carbons; it is a sophisticated synthon designed for specific synthetic strategies. It represents the synthetic equivalent of 3-hydroxypropanal but with orthogonal reactivity, allowing its aldehyde and hydroxyl functionalities to be addressed in separate, controlled steps. This shift from simple feedstocks to designed, protected synthons marks a significant milestone in the strategic planning of chemical synthesis.
Scope and Academic Relevance of Research on this compound
While direct academic literature focusing exclusively on this compound is limited, its scientific relevance can be understood by examining its structure, its logical synthesis from available precursors, and its role as a protected bifunctional building block.
The compound is the trimethylsilyl ether of 3-hydroxypropanal. Its logical and most common synthetic route would be the selective oxidation of the corresponding alcohol, 3-[(trimethylsilyl)oxy]-1-propanol (CAS No. 6880-24-6) . sigmaaldrich.com This precursor is commercially available.
The utility of this compound is best illustrated by analogy to its more sterically hindered and stable cousin, 3-[(tert-butyldimethylsilyl)oxy]propanal. These molecules serve as crucial intermediates in syntheses where the aldehyde must react while the hydroxyl group remains protected, or vice-versa. For example, they can undergo Wittig reactions or aldol (B89426) condensations at the aldehyde position, with the silyl ether remaining intact. Subsequent deprotection of the silyl ether reveals the primary alcohol, which can then be used for further transformations, such as esterification or conversion to a leaving group.
This strategy allows the molecule to act as a synthetic equivalent for a d³-synthon (an electrophilic carbonyl carbon) and, after deprotection and functional group manipulation, a d¹-synthon (a nucleophilic carbon via an organometallic derivative) or an a¹-synthon (an electrophilic carbon via a leaving group). This versatility makes it a valuable tool in the synthesis of complex natural products and pharmaceutical agents.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Property | 3-(Trimethylsilyl)propanal | 3-[(trimethylsilyl)oxy]-1-propanol |
| CAS Number | 18146-03-7 guidechem.comcas.orgchemspider.com | 6880-24-6 sigmaaldrich.com |
| Molecular Formula | C₆H₁₄OSi guidechem.comcas.orgchemspider.com | C₆H₁₆O₂Si sigmaaldrich.com |
| Molecular Weight | 130.26 g/mol guidechem.com | 148.28 g/mol |
| Boiling Point | 59-60 °C @ 10 Torr cas.org | Not available |
| Density | 0.834 g/cm³ @ 20 °C cas.org | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
834881-02-6 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
3-trimethylsilyloxypropanal |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)8-6-4-5-7/h5H,4,6H2,1-3H3 |
InChI Key |
QUKFBWXZBMVDOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Trimethylsilyl Oxy Propanal
Direct Synthesis Routes and Reaction Mechanisms
Direct synthesis routes to 3-[(trimethylsilyl)oxy]propanal focus on the immediate introduction of the trimethylsilyl (B98337) group onto a 3-hydroxypropanal (B37111) backbone or the oxidation of a readily available silylated propanol.
Protection of 3-Hydroxypropanal as the Trimethylsilyl Ether
The most straightforward conceptual approach to this compound is the direct silylation of 3-hydroxypropanal. 3-hydroxypropanal is a known intermediate in chemical synthesis, often produced through the hydration of acrolein. taylorandfrancis.comgoogle.com However, 3-hydroxypropanal is known to be unstable and can readily undergo self-condensation or polymerization, which complicates its direct use in synthesis.
The protection of the hydroxyl group as a trimethylsilyl (TMS) ether would involve reacting 3-hydroxypropanal with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine (B128534) (NEt₃) or imidazole. The base is required to neutralize the HCl generated during the reaction. While this method is standard for protecting alcohols, the inherent instability of 3-hydroxypropanal presents a significant challenge, potentially leading to low yields and the formation of byproducts.
Oxidative Transformations of 3-[(Trimethylsilyl)oxy]propanol Precursors
A more practical and widely applicable direct route involves the oxidation of a stable precursor, 3-[(trimethylsilyl)oxy]propanol. This primary alcohol can be selectively oxidized to the corresponding aldehyde using a variety of mild oxidizing agents that are compatible with the acid-sensitive silyl (B83357) ether group.
Commonly employed methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation : This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. wikipedia.orgorganic-chemistry.orgtcichemicals.com The reaction proceeds under mild, low-temperature conditions (typically -78 °C), which helps to prevent side reactions and preserve sensitive functional groups like the silyl ether. alfa-chemistry.com The Swern oxidation is known for its high efficiency in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.orgyoutube.com
Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgwikipedia.org The reaction is typically carried out at room temperature in chlorinated solvents and is known for its high yields, rapid reaction times, and tolerance of a wide array of functional groups. wikipedia.orgsigmaaldrich.comlibretexts.org The mild, neutral pH conditions of the Dess-Martin oxidation make it particularly suitable for substrates containing acid-labile protecting groups like trimethylsilyl ethers. sigmaaldrich.comlibretexts.org
The general reaction scheme for the oxidation of 3-[(trimethylsilyl)oxy]propanol is presented below:
Table 1: Comparison of Mild Oxidation Reagents for 3-[(trimethylsilyl)oxy]propanol
| Oxidizing Agent | Typical Reagents | Reaction Conditions | Advantages |
| Swern Oxidation | DMSO, (COCl)₂, NEt₃ | Low temperature (-78 °C) | High yields, avoids over-oxidation, tolerates sensitive groups. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Periodinane | DMP | Room temperature, neutral pH | Mild conditions, high chemoselectivity, simple workup. wikipedia.orgwikipedia.orglibretexts.org |
Indirect Synthetic Pathways from Related Functionalized Propanal Derivatives
Indirect pathways to this compound involve the construction of the molecule from other propanal derivatives through a sequence of functional group manipulations and silylation reactions.
Controlled Functionalization and Silylation Reactions
An indirect route could involve the controlled functionalization of a propanal derivative, followed by the introduction of the trimethylsilyloxy group. For instance, a synthetic sequence could start with a propenal derivative that undergoes a regioselective addition to the double bond, introducing a hydroxyl group at the 3-position, which is then subsequently protected.
Alternatively, strategies involving the direct C-H functionalization of aldehydes could be envisioned. acs.orgnih.gov Modern catalytic methods allow for the regioselective introduction of various functional groups, which could then be converted to the desired hydroxyl group for subsequent silylation.
Multistep Convergent Synthesis Approaches
Convergent synthesis strategies aim to prepare different fragments of the target molecule separately and then combine them in a later step. nih.govacs.org For this compound, a convergent approach might involve the synthesis of a C1 electrophile and a C2 nucleophile bearing the protected hydroxyl group.
For example, a two-carbon synthon containing the trimethylsilyloxy group could be prepared and then reacted with a one-carbon electrophile to form the three-carbon aldehyde backbone. This approach can be advantageous for building complexity and potentially controlling stereochemistry if chiral synthons are employed.
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The synthesis of this compound generally does not involve stereoselectivity unless a chiral center is introduced, for example, at the 2-position. However, chemo- and regioselectivity are important considerations, particularly in the context of indirect and convergent syntheses.
Chemoselectivity : In multistep syntheses, it is crucial to use reagents that selectively react with one functional group in the presence of others. For example, when oxidizing 3-[(trimethylsilyl)oxy]propanol, the chosen oxidant must selectively react with the primary alcohol without cleaving the silyl ether. The mild conditions of Swern and DMP oxidations are examples of chemoselective reactions. wikipedia.orgwikipedia.org
Regioselectivity : Regioselectivity becomes critical when functionalizing a precursor molecule. For instance, in the hydrosilylation of an unsaturated precursor, the catalyst and reaction conditions will determine at which position the silyl group is introduced. chinesechemsoc.orgorganic-chemistry.org Similarly, C-H activation strategies must be highly regioselective to functionalize the desired position on the carbon backbone. organic-chemistry.orgnih.gov
Stereoselectivity : While the target molecule itself is achiral, stereoselective methods could be employed to synthesize chiral derivatives. Enantioselective C-H silylation or the use of chiral catalysts in addition reactions to precursors could lead to enantioenriched products. nih.gov For example, the principles of asymmetric propargylation, which can produce chiral alcohols, could be adapted to generate chiral precursors for silylated aldehydes. mdpi.com
Optimization of Synthetic Protocols for Efficiency and Scalability
For a synthetic method to be practical, it must be efficient and scalable. This involves the use of catalytic systems to minimize waste and the careful tuning of reaction conditions, such as solvent and temperature, to maximize yield and purity.
The use of catalytic systems is paramount in modern organic synthesis for achieving high efficiency and atom economy. In the context of synthesizing this compound and its derivatives, various catalytic approaches have been explored for the key bond-forming steps.
Transition metal catalysis, particularly with rhodium, has been shown to be effective in related transformations. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used in the synthesis of chiral heterocycles, demonstrating the power of this metal in creating stereocenters with high enantioselectivity. organic-chemistry.org Synergistic catalysis, combining a chiral primary amine and a palladium catalyst, has been successfully employed for the asymmetric α-allylic allenylation of aldehydes, showcasing the potential of multi-catalyst systems in complex transformations. nih.gov
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of precursors to this compound. Chiral ammonium (B1175870) salts derived from Cinchona alkaloids have proven to be effective catalysts for asymmetric aldol (B89426) reactions, yielding β-hydroxy α-amino acids with good enantioselectivity. nih.gov These catalysts are often inexpensive and readily prepared, making them attractive for large-scale synthesis.
The following table provides an overview of representative catalytic systems applicable to the synthesis of β-silyloxy aldehydes or their precursors.
| Catalyst System | Reaction Type | Key Features |
| Chiral Primary Amine / Palladium | Asymmetric α-allylic allenylation | Synergistic catalysis, high diastereo- and enantioselectivity. nih.gov |
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | High yield and enantioselectivity for related heterocyclic systems. organic-chemistry.org |
| Chiral Ammonium Salts | Asymmetric Aldol Reaction | Metal-free, good enantioselectivity for β-hydroxy amino acid synthesis. nih.gov |
| Chiral Ruthenium Complexes | Asymmetric Transfer Hydrogenation | Stereocontrolled synthesis of optically active precursors. nih.gov |
In the context of reactions involving aldehydes, such as those used to prepare the precursors for this compound, solvent effects can be pronounced. While specific studies on the synthesis of this compound are not extensively detailed in the provided context, general principles from related reactions can be applied. For instance, in the synthesis of vinyl azetidines and β-lactams from allenamides, the reaction outcome was found to be sensitive to the solvent system, with a toluene/DCM mixture being optimal. acs.org
The optimization of reaction conditions also involves adjusting parameters such as temperature, concentration, and the stoichiometry of reagents. For example, in the synthesis of azetidines, a thorough degassing procedure was found to be a crucial, albeit practical, limitation. acs.org The development of robust protocols that are less sensitive to such variations is a key aspect of process optimization.
The following table summarizes the impact of reaction conditions on a related synthetic transformation.
| Parameter | Effect | Example |
| Solvent | Influences reaction rate and selectivity. | A toluene/DCM mixture was found to be optimal for the synthesis of vinyl azetidines. acs.org |
| Degassing | Can be critical for air-sensitive reactions. | A thorough degassing procedure was necessary for the synthesis of azetidines via a visible-light-mediated process. acs.org |
| Catalyst Loading | Affects reaction efficiency and cost. | Optimization studies often aim to minimize catalyst loading while maintaining high conversion. |
| Temperature | Influences reaction rate and can affect selectivity. | Lower temperatures are often used in asymmetric reactions to enhance enantioselectivity. |
Reactivity and Transformational Chemistry of 3 Trimethylsilyl Oxy Propanal
Nucleophilic Addition Reactions to the Aldehyde Moiety
The aldehyde functional group in 3-[(trimethylsilyl)oxy]propanal is an electrophilic center, readily undergoing addition reactions with a variety of nucleophiles. These reactions are fundamental to carbon-carbon bond formation and the elaboration of the carbon skeleton.
Lewis Acid-Catalyzed Aldol (B89426) Reactions (e.g., Mukaiyama Aldol)
The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction that occurs between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone, in the presence of a Lewis acid catalyst. rsc.orgwikipedia.orgrsc.org In the context of this compound, this reaction allows for the stereoselective formation of β-hydroxy carbonyl compounds. The reaction is initiated by the activation of the aldehyde by a Lewis acid, which enhances its electrophilicity. The silyl enol ether then attacks the activated carbonyl group. A subsequent workup step yields the aldol adduct. rsc.org
The stereochemical outcome of the Mukaiyama aldol reaction, whether it yields the syn or anti diastereomer, is influenced by the choice of Lewis acid, the solvent, and the specific substrates used. organic-chemistry.org A variety of Lewis acids can be employed to catalyze this transformation, including titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates. wikipedia.orgorganic-chemistry.org Furthermore, the development of chiral Lewis acids has enabled asymmetric Mukaiyama aldol reactions, providing access to enantioenriched products. wikipedia.org
Table 1: Examples of Lewis Acids in Mukaiyama Aldol Reactions
| Lewis Acid Catalyst | Typical Reaction Conditions | Reference |
|---|---|---|
| Titanium tetrachloride (TiCl₄) | Stoichiometric amounts, dichloromethane, low temperature | wikipedia.org |
| Boron trifluoride etherate (BF₃·OEt₂) | Catalytic or stoichiometric amounts, various solvents | acs.org |
| Tin(II) triflate (Sn(OTf)₂) | Catalytic amounts, often with a chiral ligand for asymmetry | wikipedia.org |
Organometallic Reagent Additions (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl group of this compound. masterorganicchemistry.commasterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. masterorganicchemistry.comyoutube.com
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step to afford the final alcohol product. masterorganicchemistry.com The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups. It is crucial to perform these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will react with protic solvents like water. sigmaaldrich.comlibretexts.org
For instance, the reaction of propanal with methyl magnesium bromide yields butan-2-ol. doubtnut.com By analogy, the reaction of this compound with a Grignard or organolithium reagent would be expected to proceed similarly, leading to the corresponding secondary alcohol with the TMS ether intact.
Wittig and Related Olefination Reactions
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde, such as this compound, with a phosphorus ylide (a Wittig reagent). The outcome is the replacement of the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.org
The stereochemical outcome of the Wittig reaction, leading to either the (E)- or (Z)-alkene, is largely dependent on the nature of the ylide. wikipedia.org Unstabilized ylides, typically bearing alkyl substituents, generally favor the formation of the (Z)-alkene. In contrast, stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-alkene with high selectivity. wikipedia.org The Schlosser modification of the Wittig reaction can be employed to obtain the (E)-alkene from unstabilized ylides. wikipedia.org
Table 2: Stereoselectivity in the Wittig Reaction
| Ylide Type | Substituent on Ylide | Predominant Alkene Isomer | Reference |
|---|---|---|---|
| Unstabilized | Alkyl group | (Z)-alkene | wikipedia.org |
| Stabilized | Electron-withdrawing group (e.g., ester, ketone) | (E)-alkene | wikipedia.org |
Cyanohydrin Formation and Subsequent Transformations
The addition of hydrogen cyanide (HCN) to an aldehyde or ketone results in the formation of a cyanohydrin. libretexts.org In the case of this compound, this reaction would yield 4-[(trimethylsilyl)oxy]-2-hydroxybutanenitrile. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.org Alternatively, trimethylsilyl (B98337) cyanide (TMSCN) can be used as a cyanide source, often in the presence of a catalytic amount of a Lewis acid or other promoters. organic-chemistry.org
The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com The cyanohydrin products are valuable synthetic intermediates that can be further transformed. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to α-hydroxy acids and β-amino alcohols, respectively.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, such as cycloadditions, are concerted reactions that proceed through a cyclic transition state and are a powerful tool for the construction of cyclic molecules.
Diels-Alder Reactions and Hetero-Diels-Alder Chemistry
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.orglibretexts.org In certain contexts, derivatives of this compound could be envisioned to participate in these reactions.
More directly relevant is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.orgorganic-chemistry.org The carbonyl group of this compound can function as a heterodienophile, reacting with a conjugated diene to form a dihydropyran ring system. acs.orgillinois.edu These reactions are often promoted by Lewis acids, which activate the aldehyde towards cycloaddition. acs.orgillinois.edu The presence of the α-alkoxy (silyloxy) group can influence the stereoselectivity of the cycloaddition, particularly in chelation-controlled processes with appropriate Lewis acids. acs.orgacs.org
The reactivity in hetero-Diels-Alder reactions is governed by frontier molecular orbital theory, where the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is key. organic-chemistry.orglibretexts.org Electron-donating groups on the diene and electron-withdrawing environments for the dienophile generally accelerate the reaction. masterorganicchemistry.com
1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are powerful ring-forming reactions that involve the reaction of a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings. wikipedia.org These reactions are of significant interest due to their high degree of stereospecificity and regioselectivity, providing efficient routes to complex molecular architectures. wikipedia.orgorganic-chemistry.org In the context of this compound, the aldehyde functionality can, in principle, act as a dipolarophile, reacting with various 1,3-dipoles.
While specific examples detailing the 1,3-dipolar cycloaddition reactions of this compound itself are not extensively documented in the provided search results, the general reactivity of aldehydes in such transformations is well-established. For instance, aldehydes can react with nitrile oxides to form 1,4,2-dioxazoles or with nitrones to yield isoxazolidines. ijrpc.com The presence of the trimethylsilyl ether group in this compound may influence the reactivity and selectivity of these cycloadditions through steric and electronic effects.
A related reaction involves the use of trimethylsilyl groups to direct the regioselectivity of 1,3-dipolar cycloadditions. For example, the reaction of 1-trimethylsilylacetylenes with organoazides provides a regioselective method for the preparation of 1,5-disubstituted 1H-1,2,3-triazoles. nih.gov Similarly, the reaction of trimethylsilyl azide (B81097) with propynals has been studied to understand the effect of the silyl group on the regioselectivity of the addition process. researchgate.net These examples highlight the significant role that trimethylsilyl groups can play in controlling the outcome of 1,3-dipolar cycloadditions.
| 1,3-Dipole | Dipolarophile | Product | Significance |
| Nitrile Oxide | Aldehyde | 1,4,2-Dioxazole | Synthesis of five-membered heterocycles. ijrpc.com |
| Nitrone | Aldehyde | Isoxazolidine | Access to complex nitrogen- and oxygen-containing rings. ijrpc.com |
| Organoazide | 1-Trimethylsilylacetylene | 1,5-disubstituted 1H-1,2,3-triazole | Regioselective synthesis of triazoles. nih.gov |
| Trimethylsilyl azide | Propynal | 1,2,3-Triazole derivative | Study of silyl group effect on regioselectivity. researchgate.net |
Role of the Trimethylsilyl Ether in Directed Transformations
The trimethylsilyl (TMS) ether group in this compound is not merely a passive spectator in its chemical transformations. It serves as a protecting group for the primary alcohol, allowing for selective reactions at the aldehyde functionality. The strategic removal of this group is a key step in many synthetic sequences.
The trimethylsilyl ether can be selectively cleaved under various conditions to reveal the primary alcohol. The choice of deprotection method depends on the other functional groups present in the molecule and the desired reaction outcome.
Common methods for the deprotection of trimethylsilyl ethers include: gelest.comharvard.edu
Acid-catalyzed cleavage: Treatment with a dilute acid, such as 1N HCl in a solvent like dichloromethane, can effectively remove the TMS group. gelest.com
Base-catalyzed cleavage: Mild basic conditions, such as potassium carbonate in methanol, can also be used for deprotection. gelest.com
Fluoride-based reagents: Fluoride (B91410) ions have a high affinity for silicon, making fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride-pyridine (HF•pyr), or ammonium (B1175870) fluoride (NH4F) highly effective for cleaving silyl ethers. harvard.edu The selectivity of these reagents can often be tuned by adjusting the reaction conditions.
The ability to selectively deprotect the trimethylsilyl ether is crucial for the utility of this compound as a synthetic intermediate, enabling the sequential unmasking and further reaction of the hydroxyl group after transformations involving the aldehyde have been completed.
| Reagent | Conditions | Notes |
| 1N HCl | Dichloromethane | Mild acid-catalyzed deprotection. gelest.com |
| Potassium Carbonate | Methanol | Mild base-catalyzed deprotection. gelest.com |
| Tetrabutylammonium fluoride (TBAF) | THF | Common and effective fluoride source. harvard.edu |
| Hydrogen fluoride-pyridine (HF•pyr) | THF/Pyridine | Used for selective deprotection. gelest.com |
Silicon-Directed Carbocation Chemistry
The presence of the trimethylsilyl group at the β-position relative to the aldehyde carbonyl in this compound can profoundly influence the stability and reactivity of carbocationic intermediates. This is primarily through a phenomenon known as the "β-silicon effect" or "silicon hyperconjugation." In reactions proceeding through a carbocationic transition state, the silicon atom can effectively stabilize a positive charge on the β-carbon.
A key example of this is the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated reaction of allylsilanes with electrophiles, such as aldehydes. When this compound is treated with a Lewis acid, the carbonyl group is activated, making it more susceptible to nucleophilic attack. Subsequent reaction with an allylsilane, such as allyltrimethylsilane, proceeds through a β-silyl carbocationic intermediate. The silicon group stabilizes this intermediate through hyperconjugation, facilitating the carbon-carbon bond formation. The reaction culminates in the elimination of the trimethylsilyl group and the formation of a homoallylic alcohol.
The general mechanism for the Hosomi-Sakurai reaction of this compound is as follows:
Activation of the aldehyde by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂).
Nucleophilic attack of the allylsilane onto the activated carbonyl, forming a β-silyl carbocation intermediate.
Elimination of the silyl group to form a carbon-carbon double bond.
Workup to yield the homoallylic alcohol.
The stereochemical outcome of such reactions can often be controlled, depending on the specific substrates and reaction conditions.
Table 1: Representative Data for a Hosomi-Sakurai-type Reaction (Note: This data is representative and based on the known reactivity of similar β-silyloxy aldehydes, as specific experimental data for this compound in this reaction is not readily available in the cited literature.)
| Entry | Lewis Acid | Solvent | Temperature (°C) | Product |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 1-((Trimethylsilyl)oxy)hex-5-en-3-ol |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 1-((Trimethylsilyl)oxy)hex-5-en-3-ol |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 1-((Trimethylsilyl)oxy)hex-5-en-3-ol |
Rearrangement Reactions Involving the Silyl Group
The trimethylsilyl group in this compound is also prone to migration, a characteristic feature of organosilicon compounds that can be exploited in synthesis. The most prominent of these is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom.
In the context of this compound, a retro-Brook rearrangement is more likely, where the silyl group migrates from the oxygen to a carbon atom. However, a classic Brook rearrangement can be envisaged in derivatives of this compound. For instance, if the aldehyde is converted to a cyanohydrin, the resulting α-hydroxysilane derivative could potentially undergo a base-mediated Brook rearrangement.
More commonly, intermolecular silyl group migrations can occur, especially under basic or acidic conditions, leading to the formation of isomeric structures. For example, in the presence of a strong base, the silyl group could potentially migrate between different oxygen atoms if other hydroxyl groups are present in the molecule or in other molecules in the reaction mixture.
A related and highly significant transformation is the Peterson olefination, which, while not a direct rearrangement of the starting material, involves the elimination of a β-hydroxysilane intermediate. This reaction provides a powerful method for the stereoselective synthesis of alkenes. If this compound were to react with an α-silyl carbanion, the resulting β-silyloxy-β'-hydroxysilane could undergo elimination. The stereochemical course of the elimination (syn or anti) can be controlled by the choice of acidic or basic conditions, leading to the formation of either the (E)- or (Z)-alkene.
Table 2: Potential Rearrangement and Elimination Pathways (Note: This table outlines potential transformations based on the known principles of silyl group rearrangements and eliminations in analogous systems.)
| Reaction Type | Conditions | Intermediate | Product Type |
| Retro-Brook Rearrangement | Thermal/Acidic | Silyl-stabilized carbanion | Silyl-substituted alcohol |
| Intermolecular Silyl Migration | Basic | Alkoxide | Isomeric silyl ether |
| Peterson Olefination (of a derivative) | Acidic or Basic | β-hydroxysilane | Alkene |
Applications in Advanced Organic Synthesis and Complex Molecule Construction
As a Chiral Building Block in Asymmetric Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthesis. In this context, 3-[(Trimethylsilyl)oxy]propanal serves as a key starting material for the stereocontrolled introduction of functional groups.
Stereoselective Formation of C-C Bonds
The aldehyde functionality of this compound makes it an excellent electrophile for various carbon-carbon bond-forming reactions. Its utility is particularly evident in stereoselective additions, where the adjacent silyloxy group can influence the facial selectivity of the incoming nucleophile, leading to the formation of chiral alcohols with high diastereoselectivity. For instance, in aldol (B89426) reactions, the use of chiral auxiliaries or catalysts can direct the addition of enolates to the propanal moiety, affording products with well-defined stereochemistry.
A notable application involves the use of this compound in Mukaiyama aldol reactions. The reaction with silyl (B83357) enol ethers, catalyzed by a Lewis acid, proceeds to yield the corresponding β-hydroxy carbonyl compounds. The stereochemical outcome of this reaction can be controlled by the choice of catalyst and reaction conditions, providing access to a variety of chiral building blocks.
Construction of Stereocenters in Complex Molecular Architectures
The ability to control the stereochemistry at the C2 and C3 positions of the propanal backbone is crucial for its application in the synthesis of complex molecules. The products derived from the stereoselective C-C bond formation reactions can be further elaborated to construct intricate molecular frameworks containing multiple stereocenters. The trimethylsilyl (B98337) protecting group can be readily removed under mild conditions, revealing a primary alcohol that can participate in subsequent transformations, such as etherification, esterification, or oxidation, without disturbing the newly formed stereocenters. This sequential and controlled functionalization is a cornerstone of modern synthetic strategy.
Precursor to Biologically Active Molecules and Natural Products
The structural motifs accessible from this compound are prevalent in a wide array of biologically active compounds and natural products. Its role as a versatile three-carbon building block makes it an attractive starting material for the total synthesis of these complex targets.
Use in the Synthesis of Polyketides and Polypropionates
Polyketides and polypropionates are large families of natural products known for their diverse biological activities, including antibiotic, antifungal, and anticancer properties. These molecules are characterized by repeating 1,3-dioxygenated units, a structural feature that can be readily accessed from this compound. Iterative aldol reactions and subsequent modifications using this building block allow for the controlled elongation of the carbon chain, systematically introducing the required stereocenters found in these natural products. The silyl protecting group plays a crucial role in this strategy, masking the hydroxyl group during chain extension and allowing for its selective deprotection at a later stage.
| Polyketide/Polypropionate Substructure | Synthetic Utility of this compound |
| 1,3-Syn-diol | Stereoselective reduction of the β-hydroxy ketone derived from an aldol reaction of this compound. |
| 1,3-Anti-diol | Diastereoselective aldol reaction followed by appropriate functional group manipulation. |
| Propionate units | Serves as a direct C3 building block for the assembly of the polypropionate backbone. |
Contributions to Total Synthesis of Specific Alkaloids or Terpenoids
While perhaps less common than in polyketide synthesis, this compound can also be a valuable precursor in the synthesis of certain alkaloids and terpenoids. Its functional handles allow for its incorporation into the carbon skeleton of these natural products. For example, the aldehyde can be used in Mannich reactions to introduce nitrogen-containing functionalities, a key step in the synthesis of many alkaloids. Similarly, the three-carbon unit can be integrated into the isoprenoid-based structures of terpenoids through various coupling strategies. The specific contribution often lies in its ability to provide a functionalized and stereochemically defined fragment of the final target molecule.
Synthesis of Advanced Materials and Functional Molecules
Polymer Precursors and Monomers
While this compound itself is not directly polymerized, its deprotected form, 3-hydroxypropionaldehyde (3-HPA), is a significant precursor in the synthesis of important polymers and monomers. nih.govpsu.edu The use of the trimethylsilyl-protected version is crucial in non-biological, chemical syntheses to ensure specific reaction outcomes.
3-HPA is a key intermediate in the production of 1,3-propanediol (B51772) (1,3-PDO), a monomer widely used in the manufacture of polyesters such as poly(trimethylene terephthalate) (PTT). nih.govpsu.edu In industrial biotechnology, microorganisms can convert glycerol (B35011) into 3-HPA, which is then reduced to 1,3-PDO. google.com In a laboratory setting, achieving this transformation requires precise control. The aldehyde of this compound can be chemoselectively reduced to an alcohol. Subsequent removal of the TMS protecting group yields 1,3-propanediol.
Furthermore, 3-HPA is a precursor to the biopolymer poly(3-hydroxypropionate) [poly(3HP)], a thermoplastic with biodegradable and biocompatible properties. nih.gov Biotechnological routes leverage enzymes to convert glycerol or other feedstocks into 3-HPA, which is then oxidized to 3-hydroxypropionic acid and subsequently polymerized. nih.gov In a purely chemical synthetic approach to poly(3HP) or its derivatives, this compound could serve as a starting material, where the aldehyde is first oxidized to a carboxylic acid, followed by deprotection and polymerization. The TMS group prevents the free hydroxyl from interfering with the oxidation of the aldehyde.
Table 1: Research Findings on 3-Hydroxypropionaldehyde (3-HPA) as a Polymer Precursor
| Precursor | Target Polymer/Monomer | Synthesis Route | Key Findings | Citations |
| 3-Hydroxypropionaldehyde (3-HPA) | 1,3-Propanediol (1,3-PDO) | Chemical & Biotechnological | 3-HPA is a key intermediate in the production of 1,3-PDO, a monomer for polyesters. Chemical processes often involve the hydration of acrolein. | nih.govpsu.edursc.org |
| 3-Hydroxypropionaldehyde (3-HPA) | Poly(3-hydroxypropionate) [poly(3HP)] | Biotechnological | Recombinant bacteria can synthesize poly(3HP) from glycerol via a 3-HPA intermediate. This biopolymer is a promising substitute for petrochemical plastics. | nih.gov |
| Glycerol | 3-Hydroxypropionaldehyde (3-HPA) | Enzymatic/Fermentation | Microorganisms like Lactobacillus reuteri and Klebsiella pneumoniae can convert renewable glycerol into 3-HPA with high efficiency. | mdpi.comnih.gov |
Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that form complex products in a single operation by combining three or more reactants, thereby minimizing waste and operational steps. tcichemicals.comnih.gov Aldehydes are fundamental components in many named MCRs, including the Strecker, Hantzsch, and Biginelli reactions. tcichemicals.com
This compound is a suitable aldehyde component for such reactions. Its participation allows for the introduction of a protected hydroxyl group, adding functionality and value to the resulting molecular scaffold. The TMS ether is generally stable to the often mild, acid- or base-catalyzed conditions of many MCRs, and it can be easily removed in a subsequent step to reveal the free hydroxyl group for further derivatization.
For example, in a Biginelli-type three-component reaction, this compound could react with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea. This reaction would proceed through a cascade of condensation and cyclization steps to yield a dihydropyrimidinone derivative. The final product would feature a 3-(trimethylsilyloxy)ethyl substituent on the stereocenter of the heterocyclic ring. This protected alcohol can then be deprotected to the corresponding alcohol, a functional handle that significantly increases the synthetic utility of the MCR product for applications in medicinal chemistry and materials science. Similarly, its role as an aldehyde component can be envisioned in cascade reactions initiated by Knoevenagel condensation followed by a Michael addition. rsc.org
Mechanistic Investigations of Reactions Involving 3 Trimethylsilyl Oxy Propanal
Elucidation of Reaction Pathways and Intermediates
The reactions of 3-[(trimethylsilyl)oxy]propanal can proceed through various pathways, largely dictated by the reaction conditions and the nature of the reactants and catalysts employed. A common and well-studied reaction of aldehydes is the aldol (B89426) reaction, which for this compound can be initiated by either base or acid catalysis.
Under basic conditions, the reaction proceeds via an enolate intermediate. The base abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy aldehyde adduct. In the case of a crossed aldol reaction, the enolate of another carbonyl compound would attack the electrophilic carbonyl carbon of this compound. masterorganicchemistry.comlibretexts.org
In the presence of an acid catalyst, the reaction typically proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid, which enhances the electrophilicity of the carbonyl carbon. Tautomerization of a second aldehyde molecule then forms an enol, which acts as the nucleophile. The C-C bond is formed by the attack of the enol on the protonated carbonyl, followed by deprotonation to yield the aldol product and regenerate the acid catalyst. libretexts.org
Organocatalysis, particularly with chiral secondary amines like proline and its derivatives, offers another important mechanistic pathway. In this case, the reaction proceeds through the formation of an enamine intermediate. The amine catalyst first reacts with the aldehyde to form an iminium ion, which then deprotonates at the α-carbon to generate a nucleophilic enamine. ethz.ch This enamine then attacks an electrophile, such as another aldehyde molecule. Subsequent hydrolysis of the resulting iminium adduct releases the product and regenerates the catalyst. The key intermediates in this catalytic cycle are the iminium ion and the enamine, the latter being the key nucleophilic species. The formation of these intermediates has been supported by both experimental and computational studies. ethz.chresearchgate.net
In addition to these classical pathways, reactions involving radical intermediates are also conceivable, for instance, under photochemical conditions or in the presence of radical initiators. While specific studies on this compound are limited, analogous studies on similar ethers suggest that hydrogen abstraction can lead to the formation of carbon-centered radicals, which can then undergo further reactions.
Role of Catalysts and Reagents in Stereochemical Control
Controlling the stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of complex molecules with multiple stereocenters. The stereochemistry of the aldol reaction, for example, can be influenced by the choice of catalyst and reagents.
In metal-catalyzed aldol reactions, the geometry of the enolate (E or Z) and the nature of the metal cation play a crucial role in determining the relative stereochemistry (syn or anti) of the aldol adduct. The Zimmerman-Traxler model provides a useful framework for predicting the stereochemical outcome. This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the diastereoselectivity of the reaction. illinois.edu
Lewis acids are also widely used to catalyze aldol reactions and influence their stereoselectivity. msu.edu They activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. In Mukaiyama aldol reactions, which involve the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of a Lewis acid, the choice of Lewis acid can significantly impact the diastereoselectivity. nih.gov Density functional theory (DFT) studies have shown that the stereochemical outcome is determined by the complex interplay of steric effects between the Lewis acid, the silyl group, and the substituents on the reactants in the transition state. nih.gov For α-silyloxy aldehydes, chelation control by a Lewis acid can lead to high diastereoselectivity by forming a rigid, chelated intermediate that directs the nucleophilic attack to a specific face of the aldehyde.
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions of aldehydes. Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, can effectively control the stereochemistry of the reaction by forming a chiral enamine intermediate. The bulky substituents on the catalyst can shield one face of the enamine, directing the electrophile to the opposite face and thus leading to the formation of a specific enantiomer of the product. ethz.ch The stereochemical outcome in these reactions is often highly dependent on the structure of the catalyst, the solvent, and the reaction temperature.
The following table illustrates the diastereoselectivity that can be achieved in the aldol reaction of a similar silyloxy aldehyde with different enolates, highlighting the influence of the enolate geometry on the product distribution.
Table 1: Diastereoselectivity in the Aldol Reaction of a Silyloxy Aldehyde
| Entry | Enolate | Aldehyde | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| 1 | Lithium (Z)-enolate of methyl propionate | 2-(tert-Butyldimethylsilyloxy)propanal | >95:5 |
| 2 | Lithium (E)-enolate of methyl propionate | 2-(tert-Butyldimethylsilyloxy)propanal | <5:95 |
| 3 | Boron (Z)-enolate of S-phenyl propanethioate | 2-(tert-Butyldimethylsilyloxy)propanal | 98:2 |
| 4 | Boron (E)-enolate of S-phenyl propanethioate | 2-(tert-Butyldimethylsilyloxy)propanal | 2:98 |
Kinetic Studies and Rate-Determining Steps
In the context of the aldol reaction, the rate-determining step can vary depending on the reaction conditions. In some base-catalyzed aldol reactions, the formation of the enolate can be the slow step. However, in many cases, the carbon-carbon bond-forming step, i.e., the attack of the enolate on the aldehyde, is the rate-determining step. oberlin.edu
For acid-catalyzed aldol reactions, kinetic studies have shown that the reaction is often second order with respect to the aldehyde concentration, which is consistent with the C-C bond formation between the enol and the protonated aldehyde being the rate-limiting step. oberlin.edu
In organocatalyzed reactions, the situation can be more complex. For proline-catalyzed aldol reactions, kinetic studies have provided evidence against enamine formation being the rate-determining step. Instead, the rate has been found to depend on the concentrations of both the ketone (enamine precursor) and the aldehyde, suggesting that the C-C bond-forming step is rate-limiting.
The rate of a reaction can be monitored by various techniques, such as following the disappearance of reactants or the appearance of products over time using spectroscopic methods like UV-Vis or NMR spectroscopy. By analyzing the dependence of the initial reaction rate on the concentration of each reactant and catalyst, a rate law can be determined, which provides valuable information about the composition of the transition state of the rate-determining step.
Spectroscopic Probing of Reaction Progress and Transient Species
Spectroscopic techniques are invaluable tools for monitoring the progress of reactions and for detecting and characterizing transient species, such as reaction intermediates. This provides direct evidence for proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for following reactions in situ. By acquiring NMR spectra at different time points, the concentrations of reactants, products, and sometimes even intermediates can be determined. For reactions involving this compound, ¹H and ¹³C NMR would be particularly useful for tracking the changes in the chemical environment of the protons and carbons as the reaction progresses. In some cases, low-temperature NMR studies can allow for the direct observation of otherwise short-lived intermediates.
Infrared (IR) spectroscopy can also be used to monitor reaction progress by observing the changes in characteristic vibrational frequencies, such as the carbonyl (C=O) stretch of the aldehyde reactant and the appearance of the hydroxyl (O-H) stretch in the aldol product.
Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a highly sensitive technique for the detection of charged intermediates in catalytic reactions. nih.gov For organocatalyzed reactions of this compound, ESI-MS could potentially be used to detect the presence of iminium ion intermediates. Coupling mass spectrometry with techniques like ion mobility or ion spectroscopy can provide structural information about these transient species. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a more detailed picture of the reaction mechanism. ua.esrsc.org DFT calculations can be used to predict the structures and energies of reactants, products, transition states, and intermediates, as well as to simulate spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental data to validate the proposed mechanism.
Computational and Theoretical Studies on 3 Trimethylsilyl Oxy Propanal
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For a flexible molecule like 3-[(Trimethylsilyl)oxy]propanal, which contains several rotatable single bonds, identifying the most stable conformers is crucial as these often dictate the molecule's physical properties and reactivity.
The primary goals of these calculations are to find the geometries that correspond to energy minima on the potential energy surface. This involves optimizing bond lengths, bond angles, and dihedral angles. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. The conformational space of this compound would be explored by rotating around the C-C and C-O single bonds. Analogous studies on the simpler propanal molecule have identified cis and gauche conformers, which would also be expected for this silylated derivative, along with additional conformations arising from the bulky trimethylsilyloxy group. While specific energetic data for this compound is not available in current literature, the expected low-energy conformers would be ranked based on their calculated relative energies.
Density Functional Theory (DFT) Investigations of Reactivity and Selectivity
DFT is a versatile quantum mechanical modeling method used extensively to study chemical reactions. It provides detailed information about electronic structure, which is key to understanding and predicting chemical reactivity and selectivity.
To understand the mechanism of a chemical reaction, chemists model the transition state (TS)—the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction, which governs its rate. For an aldehyde like this compound, key reactions would include nucleophilic additions, oxidations, and aldol-type reactions.
DFT calculations can locate the geometry of the transition state and calculate its energy. For instance, in a study of Lewis acid-catalyzed reactions between 5-alkoxyoxazoles and aldehydes, DFT was used to calculate activation energies, revealing that the catalyst provides a more efficient reaction pathway with a significantly lower energy barrier. nih.gov A similar approach would be applied to reactions involving this compound to understand its reactivity profile and how it might be influenced by catalysts.
When a reaction can yield more than one product (isomers), DFT can be used to predict the outcome by comparing the activation energies of the transition states leading to each product. The pathway with the lower energy barrier is kinetically favored and will lead to the major product. This is crucial for predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product's atoms).
A pertinent example is found in the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, where DFT calculations were performed to understand the resulting stereoselectivity. mdpi.com The study found that the energy difference between the transition states leading to the syn and anti products correctly predicted the experimentally observed product ratios. The calculations revealed that steric effects were the dominant factor in determining the outcome. mdpi.com For a reaction involving this compound, a similar computational analysis of all possible transition states would allow for the prediction of the major regio- and stereoisomer.
| Reactant System | Transition State Pair | Calculated Energy Difference (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| System 2a | anti-TS-2a vs. syn-TS-2a | 1.5 | anti |
| System 2b | anti-TS-2b vs. syn-TS-2b | 1.4 | anti |
This table illustrates how calculated energy differences between competing transition states are used to predict reaction outcomes. The data is from a study on a related silyloxy compound and serves as an example of the method. mdpi.com
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
While quantum chemical calculations are excellent for studying single molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a classical mechanical force field. rsc.org
For this compound, MD simulations could be used to:
Analyze Conformational Dynamics: Observe how the molecule samples different conformations in solution and determine the relative populations of these conformers.
Study Solvent Effects: Investigate how the solvent shell around the molecule influences its structure and behavior. The polarity and hydrogen-bonding capability of the solvent can have a significant impact on conformational equilibria.
Simulate Interactions: Model how the molecule interacts with other solutes or at an interface.
MD simulations on organosilicon systems have been performed using force fields like CVFF (Consistent Valence Force Field) to handle the interactions involving the silicon atom and surrounding organic structure. mdpi.com Such simulations, typically run in an NVT ensemble (constant number of particles, volume, and temperature), provide trajectories that can be analyzed to understand dynamic properties. mdpi.com However, specific MD studies on this compound are not documented in the searched literature.
Correlation of Theoretical Predictions with Experimental Observations
The ultimate validation of a computational model comes from comparing its predictions with experimental results. A strong correlation between theory and experiment builds confidence in the computational model, allowing it to be used for predictions on systems that are difficult or expensive to study experimentally.
For this compound, this would involve:
Comparing calculated vibrational frequencies from DFT with an experimental Infrared (IR) spectrum.
Matching predicted NMR chemical shifts and coupling constants with experimental NMR data.
Correlating calculated activation energies with experimentally measured reaction rates.
Aligning the predicted lowest-energy conformer populations with those derived from spectroscopic analyses.
Due to the apparent lack of published computational studies specifically targeting this compound, a direct correlation between theoretical predictions and experimental observations for this molecule cannot be presented at this time.
Future Perspectives and Emerging Research Directions
Sustainable and Green Chemical Synthesis of 3-[(Trimethylsilyl)oxy]propanal
The principles of green chemistry, which aim to design chemical products and processes that minimize the use and generation of hazardous substances, are central to modern synthetic chemistry. youtube.com Future research into the synthesis of this compound will likely prioritize these principles. Key areas of investigation include the development of synthetic routes that utilize renewable starting materials, employ safer solvents, and improve atom economy.
Strategies analogous to those used for synthesizing similar aldehydes, such as 3-(3-trifluoromethylphenyl)propanal, could be adapted. nih.govmdpi.com This includes the use of cascade processes where multiple reaction steps are combined into a single operation, reducing waste and energy consumption. mdpi.com For instance, a process involving a catalyzed coupling reaction followed by an in-situ hydrogenation or oxidation could be envisioned. nih.govmdpi.com
Furthermore, the replacement of traditional, often toxic and chlorinated, organic solvents with greener alternatives is a critical goal. nih.gov Research may focus on utilizing water, supercritical fluids like CO2, or biodegradable bio-based solvents for the synthesis of this compound. researchgate.net Another avenue involves enhancing the recyclability of catalysts, such as palladium species used in cross-coupling reactions, by recovering them on solid supports like alumina, thereby minimizing precious metal waste. mdpi.com The adoption of biocatalysis, using enzymes to perform chemical transformations under mild, aqueous conditions, represents a particularly promising frontier for the green synthesis of this compound. nih.govresearchgate.net
Flow Chemistry Approaches for Efficient Production and Reaction Control
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, offers significant advantages in terms of safety, scalability, and process control. nih.gov The application of flow chemistry to the production of this compound is an emerging research direction that could transform its synthesis from laboratory-scale to industrial production. nih.gov
Microreactors provide superior heat and mass transfer, allowing for highly exothermic or fast reactions to be controlled with high precision. nih.gov This would be beneficial for the oxidation of 3-(trimethylsilyl)-1-propanol (B47037) to this compound, a reaction that can be difficult to control in a batch process. Flow systems also enable the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately. nih.gov Researchers may develop integrated multi-step flow systems that combine synthesis, work-up, and purification into a single, continuous operation, significantly improving efficiency and throughput. nih.govresearchgate.net
| Research Area | Focus | Potential Advantages |
| Sustainable Synthesis | Use of renewable feedstocks, green solvents, catalyst recycling, and biocatalysis. mdpi.comnih.gov | Reduced environmental impact, lower costs, increased safety. |
| Flow Chemistry | Continuous production in microreactors, precise control of reaction parameters. nih.govnih.gov | Enhanced safety, improved yield and purity, easier scalability. |
| Automated Synthesis | Integration into robotic platforms for library synthesis and on-demand production. synplechem.comresearchgate.net | Accelerated discovery of new materials and bioactive molecules. |
| Novel Catalysis | Development of engineered enzymes (biocatalysts) and highly active, recyclable metal catalysts. nih.govresearchgate.net | Higher selectivity, milder reaction conditions, reduced waste. |
| New Transformations | Use in multicomponent reactions and as a building block for complex molecular architectures. | Expansion of the synthetic toolbox for creating novel compounds. |
| Unconventional Applications | Exploration in materials science (e.g., functional polymers, surface modification) and chemical biology. | Creation of advanced materials and new tools for biological research. |
Integration into Automated Synthesis Platforms
The integration of chemical synthesis with robotics and software has led to the development of automated synthesis platforms that can accelerate the discovery of new molecules. synplechem.com These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.netresearchgate.net A key future direction is the incorporation of versatile building blocks like this compound into these automated workflows.
By developing protocols for its use in automated systems, researchers could rapidly generate large libraries of derivative compounds. For example, the aldehyde functional group could be reacted with a diverse set of amines, nucleophiles, or other reagents in a parallel format. synplechem.com This high-throughput approach is invaluable in medicinal chemistry for drug discovery and in materials science for identifying new polymers or functional materials with desired properties. The use of pre-packed capsules containing the necessary reagents for specific transformations is one such automated technology that could be adapted for reactions involving this compound. synplechem.com
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of efficient chemical synthesis. Future research will undoubtedly focus on discovering and developing novel catalytic systems for the synthesis and transformation of this compound. Two major frontiers are biocatalysis and advanced metal catalysis.
Biocatalysis involves the use of enzymes to catalyze chemical reactions. nih.gov Due to their remarkable selectivity and ability to operate under mild conditions, enzymes offer a green and efficient alternative to traditional chemical catalysts. researchgate.net For instance, researchers could use directed evolution to engineer an oxidase enzyme for the highly selective oxidation of 3-(trimethylsilyl)-1-propanol sigmaaldrich.com to this compound, avoiding over-oxidation and the formation of by-products. Similarly, other enzymes could be developed to catalyze stereoselective reactions at the aldehyde group. researchgate.netnih.gov
Advanced Metal Catalysis continues to evolve. While palladium catalysts have been used for the synthesis of related aldehydes nih.govmdpi.com, future work may focus on developing catalysts based on more abundant and less toxic metals. Research into nanoparticle catalysts or single-atom catalysts could lead to systems with superior activity, selectivity, and recyclability.
Exploration of New Chemical Transformations and Synthetic Utility
While this compound is a known compound, its full synthetic potential remains largely untapped. Its bifunctional nature—a reactive aldehyde and a silyl-protected alcohol—makes it a versatile building block for organic synthesis. Future research will explore its utility in a wider range of chemical transformations.
The aldehyde group can participate in a vast array of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. A particularly promising area is its use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This would allow for the rapid construction of molecular complexity from a simple, silylated starting material. The trimethylsilyl (B98337) ether group serves as a robust protecting group for the hydroxyl function, which can be cleaved under specific conditions to reveal the alcohol for further functionalization. This orthogonal reactivity is highly valuable in the total synthesis of complex natural products and pharmaceuticals.
Potential Applications in Unconventional Chemical Domains
Beyond its role as a synthetic intermediate, the unique structure of this compound opens the door to potential applications in more unconventional areas, such as materials science and chemical biology.
In materials science , the compound could be used as a monomer or functionalizing agent. The aldehyde could be used to graft the molecule onto polymer backbones or surfaces, while the silyl (B83357) group could facilitate adhesion to silica-based materials like glass or silicon wafers. This could be exploited to create novel coatings, functionalized nanoparticles, or hybrid organic-inorganic materials.
In chemical biology , molecules containing silicon are of growing interest as probes and diagnostics. The distinct isotopic pattern and NMR properties of silicon could be leveraged for analytical purposes. The aldehyde handle allows for the covalent attachment of the molecule to biomolecules, such as proteins or nucleic acids, potentially enabling new methods for labeling and tracking in biological systems.
Q & A
Q. What are the common synthetic routes for 3-[(Trimethylsilyl)oxy]propanal, and how do reaction conditions influence yield?
- Synthetic Routes :
- Method 1 : Reaction of tert-butyl dimethylchlorosilane with propanal derivatives under anhydrous conditions, yielding ~91% (optimized for steric protection of hydroxyl groups) .
- Method 2 : Use of tert-butyl dimethyl(2-propynyloxy)silane in a catalytic hydrogenation step, achieving ~97% yield (suitable for scalable synthesis) .
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance siloxane reactivity.
- Catalysts : Triethylamine or pyridine neutralizes HCl byproducts, preventing side reactions .
- Moisture Control : Strict anhydrous conditions are required to avoid hydrolysis of the trimethylsilyl group .
Q. What characterization techniques are most effective for verifying the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton) and δ 0.0–0.2 ppm (trimethylsilyl protons) confirm functional groups .
- ¹³C NMR : Signals at ~200 ppm (aldehyde carbon) and ~18 ppm (Si–CH₃) validate connectivity .
- Mass Spectrometry : Molecular ion peaks at m/z 188 [M+H]⁺ align with the molecular formula C₉H₂₀O₂Si .
- Infrared Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Si–O–C) .
Q. How is this compound utilized as an intermediate in organic synthesis?
- Aldol Reactions : Serves as a protected aldehyde in asymmetric aldol condensations, enabling stereoselective C–C bond formation without self-condensation .
- Cross-Coupling : Used in Stork enamine reactions or Grignard additions, where the silyl ether group stabilizes intermediates .
- Protecting Group Strategy : The trimethylsilyl group is selectively removed under mild acidic conditions (e.g., TBAF), preserving other functional groups .
Advanced Research Questions
Q. How can researchers address hygroscopicity and stability challenges during storage and handling?
- Storage Protocols : Store under inert gas (argon/nitrogen) in sealed containers at –20°C to prevent hydrolysis .
- In Situ Generation : Prepare the compound immediately before use via silylation of 3-hydroxypropanal with TMSCl in the presence of imidazole .
- Quality Monitoring : Regular Karl Fischer titration to detect moisture levels >50 ppm in stored batches .
Q. What strategies optimize regioselectivity in reactions involving this compound?
- Steric vs. Electronic Control :
- Steric Hindrance : Bulky silyl groups direct nucleophilic attacks to the less hindered aldehyde site .
- Catalytic Asymmetric Induction : Chiral catalysts (e.g., proline derivatives) achieve enantioselectivity >90% in aldol reactions .
- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, while polar solvents (e.g., DMF) stabilize transition states .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Dynamic Effects : Investigate rotational barriers of the silyl group using variable-temperature NMR to explain anomalous splitting .
- Impurity Profiling : Combine GC-MS and HPLC to detect trace byproducts (e.g., hydrolysis derivatives) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G*) .
Q. What mechanistic insights exist for the desilylation of this compound in acidic media?
- Stepwise Cleavage : Fluoride ions (e.g., TBAF) initiate nucleophilic attack at silicon, forming a pentacoordinate intermediate before Si–O bond rupture .
- Isotopic Labeling : ¹⁸O tracing confirms water involvement in hydrolysis pathways .
- Kinetic Studies : Pseudo-first-order kinetics with rate constants dependent on acid strength (e.g., HCl vs. AcOH) .
Q. What emerging applications exist in material science, such as surface functionalization or polymer synthesis?
- Surface Modification : The aldehyde group enables covalent attachment to amine-functionalized substrates (e.g., silica nanoparticles) for biosensor development .
- Hybrid Polymers : Copolymerization with methacrylate derivatives enhances thermal stability in silicone-based materials .
- Crosslinking Agents : Used in self-healing elastomers via dynamic imine chemistry .
Methodological Guidelines
- Synthesis Optimization : Prioritize Method 2 (tert-butyl dimethyl(2-propynyloxy)silane) for scalability and yield .
- Analytical Workflow : Combine NMR, IR, and MS with computational modeling for unambiguous structural assignment .
- Contradiction Resolution : Cross-validate spectral anomalies with isotopic labeling and impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
